5-{2-[(2-Bromophenyl)carbonyl]hydrazinyl}-5-oxo-2-propylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(2-BROMOPHENYL)FORMOHYDRAZIDO]-5-OXO-2-PROPYLPENTANOIC ACID is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a formohydrazido group, and a propylpentanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-BROMOPHENYL)FORMOHYDRAZIDO]-5-OXO-2-PROPYLPENTANOIC ACID typically involves multiple steps, starting with the preparation of the bromophenyl derivative. This is followed by the introduction of the formohydrazido group through a series of reactions involving hydrazine derivatives. The final step involves the formation of the propylpentanoic acid backbone under controlled conditions, often requiring specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent quality. Key factors in industrial production include the selection of appropriate catalysts, temperature control, and efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(2-BROMOPHENYL)FORMOHYDRAZIDO]-5-OXO-2-PROPYLPENTANOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.
Substitution: The bromophenyl group can undergo substitution reactions, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Wissenschaftliche Forschungsanwendungen
5-[(2-BROMOPHENYL)FORMOHYDRAZIDO]-5-OXO-2-PROPYLPENTANOIC ACID has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules for various applications.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-[(2-BROMOPHENYL)FORMOHYDRAZIDO]-5-OXO-2-PROPYLPENTANOIC ACID involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the formohydrazido group can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, influencing biological pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-[2-(2-BROMOBENZOYL)HYDRAZINO]-5-OXO-2-PROPYLPENTANOIC ACID: Shares a similar structure but with a different substitution pattern on the phenyl ring.
Phenylboronic Acids: These compounds have similar reactivity patterns and are used in similar applications, particularly in organic synthesis and medicinal chemistry.
Uniqueness
5-[(2-BROMOPHENYL)FORMOHYDRAZIDO]-5-OXO-2-PROPYLPENTANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound in research and industrial applications.
Eigenschaften
Molekularformel |
C15H19BrN2O4 |
---|---|
Molekulargewicht |
371.23 g/mol |
IUPAC-Name |
5-[2-(2-bromobenzoyl)hydrazinyl]-5-oxo-2-propylpentanoic acid |
InChI |
InChI=1S/C15H19BrN2O4/c1-2-5-10(15(21)22)8-9-13(19)17-18-14(20)11-6-3-4-7-12(11)16/h3-4,6-7,10H,2,5,8-9H2,1H3,(H,17,19)(H,18,20)(H,21,22) |
InChI-Schlüssel |
DKQYHFJKPVIUBC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CCC(=O)NNC(=O)C1=CC=CC=C1Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.